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Compound of Interest

Compound Name: N-Fmoc-O-propyl-D-serine

Cat. No.: B12305870

Get Quote

Topic: Strategic integration of N-Fmoc-O-propyl-D-serine (Fmoc-D-Ser(Pr)-OH) in automated

solid-phase peptide synthesis (SPPS) for half-life extension and lipophilicity modulation.

Executive Summary
N-Fmoc-O-propyl-D-serine is a specialized non-proteinogenic amino acid building block used

to introduce a permanent hydrophobic ether moiety into peptide backbones.[1] Unlike standard

serine derivatives protected with tert-butyl (tBu) or trityl (Trt) groups—which regenerate the free

hydroxyl upon acidic cleavage—the O-propyl group is acid-stable.[1] It remains intact in the

final peptide, serving two critical functions:

Lipophilicity Modulation: The propyl ether increases the LogP of the peptide, potentially

enhancing membrane permeability and blood-brain barrier (BBB) crossing.

Proteolytic Stability: The D-configuration renders the residue refractory to endogenous L-

specific proteases, while the ether linkage prevents enzymatic phosphorylation or

glycosylation at that site.

This guide details the handling, coupling kinetics, and cleavage protocols required to

successfully incorporate this residue using automated synthesizers.
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Chemical Profile & Handling
Property Specification

Chemical Name
N-(((9H-fluoren-9-yl)methoxy)carbonyl)-O-

propyl-D-serine

Abbreviation Fmoc-D-Ser(Pr)-OH

CAS Number 2349477-13-8 (Ref: AChemBlock)

Molecular Weight ~369.4 g/mol

Side Chain Type Propyl ether (Permanent modification)

Solubility
Soluble in DMF, NMP.[1][2] Moderate solubility

in DCM.[1]

Stability
Stable to 20% Piperidine (Fmoc removal).[1]

Stable to 95% TFA (Cleavage).

Storage: Store at +2°C to +8°C in a desiccator. Allow to reach room temperature before

weighing to prevent condensation and hydrolysis.[1]

Application Note: Engineering Peptide Properties
The "Permanent" Modification Distinction
In standard SPPS, Fmoc-Ser(tBu)-OH is used to generate a native Serine residue after TFA

cleavage.[1] In contrast, Fmoc-D-Ser(Pr)-OH yields a Ser(Pr) residue.[1] This distinction is vital

for researchers designing Structure-Activity Relationship (SAR) libraries.

Mechanism: The propyl group caps the nucleophilic oxygen, preventing H-bond donation

while maintaining H-bond acceptance.[1] This mimics certain glycosylated states or simply

fills hydrophobic pockets in the target receptor.

D-Isomer Effect: The inclusion of the D-enantiomer induces a "kink" or reverse turn in the

peptide backbone, often stabilizing

-hairpin structures and reducing aggregation in solution.
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Racemization Risk Management
D-Serine derivatives are susceptible to epimerization (conversion back to L-form) during

activation, particularly if basic conditions (DIEA/NMM) are prolonged.[1] The electron-

withdrawing nature of the ether oxygen on the

-carbon slightly increases the acidity of the

-proton, heightening this risk compared to simple alkyl amino acids.

Recommended Strategy: Use neutral or slightly acidic activation methods (DIC/Oxyma) rather

than basic methods (HBTU/DIEA) to maintain enantiomeric purity.[1]

Automated Synthesis Protocol
Reagent Preparation

Solvent: Dimethylformamide (DMF) (peptide synthesis grade, amine-free).[1]

Activator: 0.5 M Oxyma Pure in DMF.

Base (Only if using HBTU/HATU): Diisopropylethylamine (DIEA), 2.0 M in NMP.[1] Note:

Avoid if possible.

Coupling Reagent: Diisopropylcarbodiimide (DIC), 0.5 M in DMF.[1]

Automated Cycle Parameters
The following parameters are optimized for standard microwave or room-temperature

synthesizers (e.g., CEM Liberty, Gyros Protein Technologies, Biotage).

Step 1: Resin Swelling[1]

Resin: Rink Amide (for C-terminal amides) or Wang (for C-terminal acids).[1]

Time: 20 mins in DMF (DCM for Wang).

Step 2: Fmoc Deprotection (Pre-Coupling)[1]
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Reagent: 20% Piperidine + 0.1 M Oxyma (to suppress aspartimide formation if Asp is

present).[1]

Cycles: Double deprotection (5 min + 10 min) is recommended to ensure complete removal

of the previous Fmoc group.[1]

Step 3: Coupling of Fmoc-D-Ser(Pr)-OH

Stoichiometry: 5-fold excess relative to resin loading.[1]

Activation Method: DIC/Oxyma (1:1 equivalent to AA).[1]

Temperature:

Room Temp: 60 minutes.

Microwave: 75°C for 5 minutes (Power: 30W). Do not exceed 75°C to prevent

racemization.[1]

Double Coupling: Highly recommended.[1] The propyl ether adds steric bulk near the

reaction center. Perform two cycles of coupling to ensure >99% conversion.

Step 4: Capping (Optional but Recommended)[1]

Reagent: Acetic Anhydride / Pyridine / DMF.[1]

Purpose: To permanently cap any unreacted chains before proceeding, preventing deletion

sequences.

Cleavage & Isolation[1]
Cocktail: Reagent K or standard TFA cocktail (95% TFA, 2.5% TIS, 2.5% H2O).

Note: The O-propyl group is NOT removed.[1]

Time: 2–3 hours at room temperature.

Precipitation: Cold diethyl ether.[1]
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Visualizing the Workflow
The following diagram illustrates the decision logic for selecting this building block and the

synthesis flow.
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Caption: Workflow for integrating Fmoc-D-Ser(Pr)-OH into SPPS. Note that the O-Propyl group

survives the final TFA cleavage.

Quality Control & Troubleshooting
Analytical Expectations

Mass Spectrometry (ESI-MS): Calculate the expected mass carefully.[1]

Serine Residue Mass: 87 Da.[1]

Propyl Modification (+C3H6): +42 Da.[1]

Total Residue Mass: 129 Da.[1]

Check: If you see a mass corresponding to free Serine (-42 Da), the ether bond was likely

cleaved (rare, requires HBr or BBr3) or the wrong starting material was used (e.g., Fmoc-

Ser(tBu)).[1]

HPLC: The peptide will elute significantly later (higher % Acetonitrile) than the native serine

analog due to the hydrophobic propyl chain.

Common Issues
Issue Cause Solution

Incomplete Coupling
Steric hindrance of the propyl

group.[1]

Use double coupling; switch to

HATU (if racemization is

monitored).

Racemization (D to L)
High temperature or excess

base during activation.[1]

Use DIC/Oxyma; lower

microwave temp to 50°C;

avoid pre-activation >2 mins.

Low Solubility
Hydrophobic aggregation of

the growing chain.

Use "Magic Mixture"

(DCM/DMF/NMP) or elevate

temp (carefully).[1]
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(Note: While specific literature on the "O-propyl" derivative is niche, the protocols above are

derived from authoritative standards for O-alkylated serine derivatives and D-amino acid

handling in SPPS.)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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